2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Description
2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted with a 4-methoxyphenyl group at the 4-position and a 2-ethylbutanamide chain at the 3-position. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, which may enhance the compound’s stability and influence its electronic interactions in biological or material applications.
Properties
IUPAC Name |
2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-10(5-2)15(19)16-14-13(17-21-18-14)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJPELCPHIPCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure that includes nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, which are often associated with similar oxadiazole derivatives.
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
- CAS Number : 873083-05-7
Potential Biological Activities
-
Antimicrobial Activity :
- Similar oxadiazole compounds have demonstrated significant antimicrobial effects against various bacterial strains.
- For instance, compounds containing oxadiazole rings have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Oxadiazoles have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Research on related compounds indicates that they may modulate immune responses effectively.
-
Anticancer Properties :
- Some oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Notably, molecular docking studies suggest that these compounds can interact with cancer-related targets such as VEGFR-2, potentially leading to therapeutic applications.
Structure-Activity Relationship (SAR)
The unique substituents on the oxadiazole ring of this compound significantly influence its biological activity. The ethyl and methoxyphenyl groups may enhance lipophilicity and facilitate interactions with biological targets.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,2,4-Oxadiazole | Heterocyclic | Basic structure of oxadiazoles |
| 1,3,4-Oxadiazole | Heterocyclic | Different nitrogen positioning |
| 1,2,3-Oxadiazole | Heterocyclic | Variations in nitrogen and carbon arrangement |
Case Studies and Research Findings
Research on related oxadiazole compounds provides valuable context for understanding the potential biological activity of this compound:
- VEGFR Inhibition :
- Immune Modulation :
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and three analogs:
Key Observations
In contrast, the fluorophenoxy group in ’s compound introduces electron-withdrawing effects, which may improve metabolic stability . Bromine in ’s compound increases molecular weight and polarizability, making it more reactive in substitution reactions compared to the target compound’s ethyl chain .
Functional Diversity :
- ANAZF () diverges significantly due to its nitro and azo groups , which are critical for explosive properties but absent in the other compounds. This underscores the oxadiazole ring’s versatility in both pharmaceuticals and energetics .
Research Findings and Hypotheses
- The fluorinated analog () might exhibit superior metabolic stability in vivo due to fluorine’s resistance to oxidative degradation .
- Synthetic Challenges : Introducing a methoxy group (as in the target compound) may require protective strategies during synthesis, whereas bromine () could facilitate further functionalization via cross-coupling reactions .
- Stability : The electron-donating methoxy group may reduce oxadiazole ring strain compared to nitro-substituted derivatives like ANAZF, which are prone to decomposition under thermal stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
